Methyl 4-(2-(1-(4-chlorophenyl)cyclopentanecarboxamido)ethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
This compound is a derivative of piperazine, which is a common building block in the synthesis of various organic compounds . Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary widely depending on the specific substituents attached to the piperazine ring . The structure of these compounds can be confirmed by various spectroscopic studies such as FT-IR, 1H & 13C NMR, and LCMS .Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely depending on the specific substituents attached to the piperazine ring .Scientific Research Applications
Metabolism and Pharmacological Effects
Metabolism in Rats : The compound 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) has demonstrated significant in vivo and in vitro anticancer activity with low toxicity. Research involving rats indicated the identification of five metabolites (M1-M5) after oral administration, elucidating the compound's metabolism through LC-MS/MS analysis (Jiang et al., 2007). Another study confirmed the presence of eight metabolites (M1-M8) in rats, highlighting the compound's comprehensive metabolic pathway and supporting its potential therapeutic applications (Jiang et al., 2007).
Antitumor Effects : Investigations into the antitumor effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester (Hyd) on the growth of transplant carcinoma in mice revealed significant inhibition rates against tumor growth, underscoring its potential as an anticancer agent (Fu, 2004).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as piperazine derivatives, have been found to interact withH1 receptors . These receptors play a crucial role in allergic reactions, and their antagonists are often used in the treatment of allergies .
Mode of Action
Piperazine derivatives, which share the same pharmacophore diphenylmethylpiperazine, are known to have a higher affinity to h1 receptors than histamine . This suggests that the compound might interact with its targets by binding to the H1 receptors, thereby inhibiting the allergic reaction caused by histamine.
Biochemical Pathways
It’s known that the interaction of similar compounds with h1 receptors can affect the histamine-mediated allergic response pathway .
Result of Action
Similar compounds have exhibited significant effects on both allergic asthma and allergic itching . This suggests that the compound might have a similar effect.
Future Directions
properties
IUPAC Name |
methyl 4-[2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O3.ClH/c1-27-19(26)24-14-12-23(13-15-24)11-10-22-18(25)20(8-2-3-9-20)16-4-6-17(21)7-5-16;/h4-7H,2-3,8-15H2,1H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKIQRJSNFQCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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